ERRα Agonist Potency and Pan-Selectivity Profile vs. GSK4716
SLU-PP-332 was rationally designed to convert the ERRβ/γ-selective agonist GSK4716 into a pan-ERR agonist with high affinity for ERRα. In a full-length ERR cell-based cotransfection/reporter assay, SLU-PP-332 demonstrated an EC50 of 98 nM for ERRα, whereas GSK4716 displayed an EC50 greater than 5000 nM. This represents a greater than 50-fold improvement in potency for the ERRα subtype [1]. The compound retains activity at ERRβ and ERRγ with EC50 values of 230 nM and 430 nM, respectively .
| Evidence Dimension | ERRα Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 98 nM |
| Comparator Or Baseline | GSK4716: > 5000 nM |
| Quantified Difference | > 50-fold more potent |
| Conditions | Full-length ERR cell-based cotransfection/reporter assay |
Why This Matters
This demonstrates SLU-PP-332's unique ability to potently activate ERRα, a property lacking in the earlier generation ERRβ/γ-selective tool GSK4716, enabling specific investigation of ERRα-dependent physiology.
- [1] Billon, C. et al. (2023). Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity. ACS Chemical Biology, 18(4), 756-771. View Source
